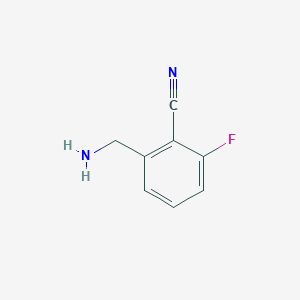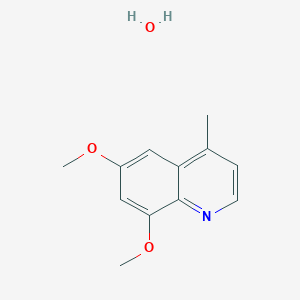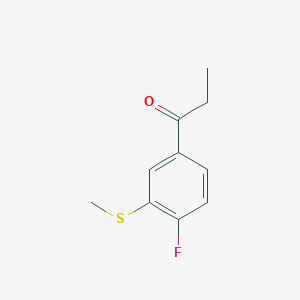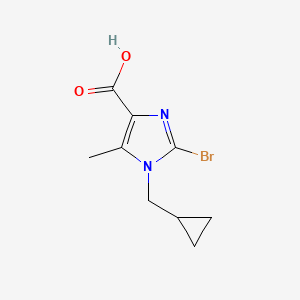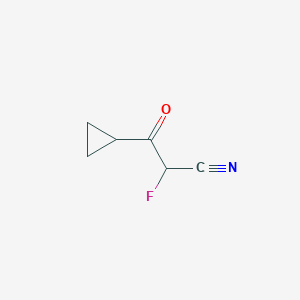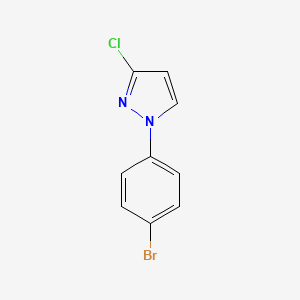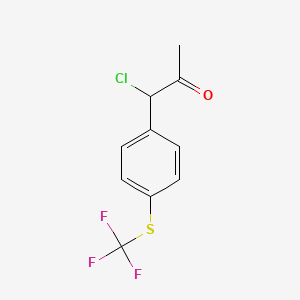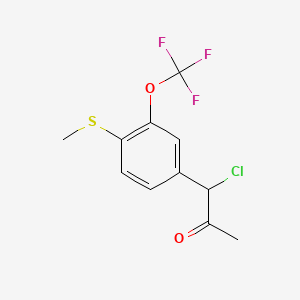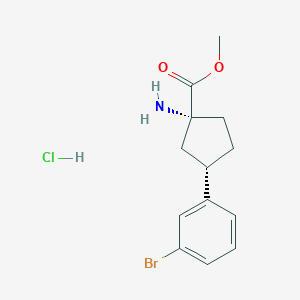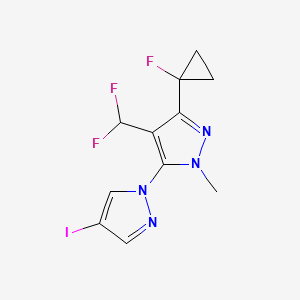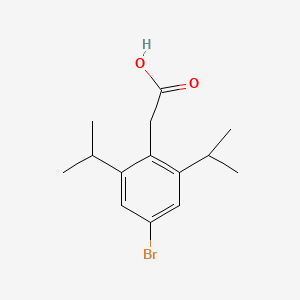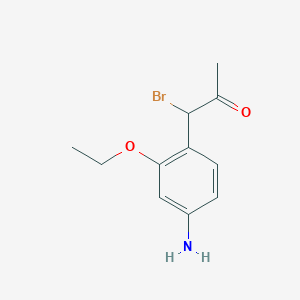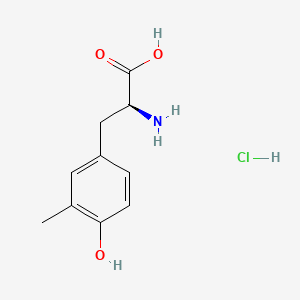
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring, making it a versatile molecule in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methylbenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 2-amino-3-(4-hydroxy-3-methylphenyl)propane.
Substitution: Formation of 4-chloro-3-methylphenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic processes.
Pathways: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxyphenylpropionic acid: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-3-methylbenzoic acid: Lacks the amino group and propanoic acid moiety.
4-Hydroxy-3-methylphenylalanine: Contains an additional amino group on the phenyl ring.
Uniqueness
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C10H14ClNO3 |
|---|---|
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14;/h2-4,8,12H,5,11H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
Clave InChI |
QNZNYGYTMDTDDA-QRPNPIFTSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


